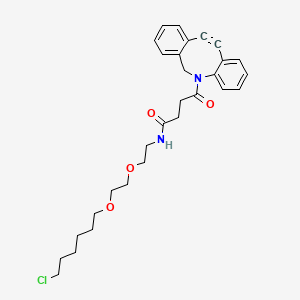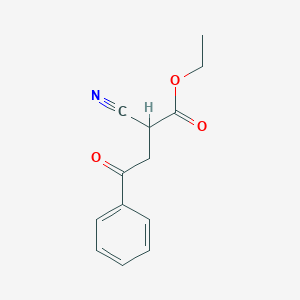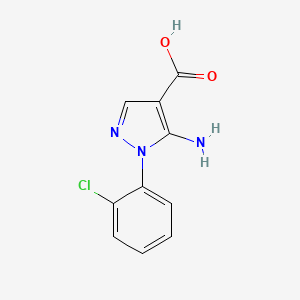
2,3,5-Trifluoro-6-(trifluoromethyl)aniline
Descripción general
Descripción
2,3,5-Trifluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to the benzene ring, making it a highly fluorinated derivative of aniline. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, which can be advantageous in various applications, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-6-(trifluoromethyl)aniline typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluoro-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
2,3,5-Trifluoro-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluoro-6-(trifluoromethyl)aniline involves its reactivity in organic synthesis, allowing for the modification and functionalization of organic molecules to generate novel chemical entities . The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline: Another fluorinated aniline derivative used in similar applications.
2-(Trifluoromethyl)aniline: A simpler fluorinated aniline with fewer fluorine atoms, used in organic synthesis.
3-(Trifluoromethyl)aniline: A positional isomer with the trifluoromethyl group at a different position on the benzene ring.
Uniqueness
2,3,5-Trifluoro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This arrangement can impart distinct electronic and steric properties, making it particularly useful in applications where precise control over molecular interactions is required.
Propiedades
IUPAC Name |
2,3,5-trifluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-2-1-3(9)5(10)6(14)4(2)7(11,12)13/h1H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXIQSWDHRQZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)





![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)




methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289648.png)
